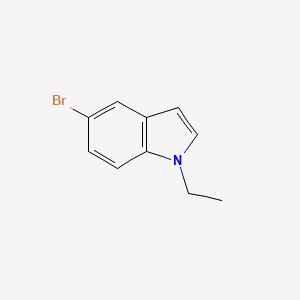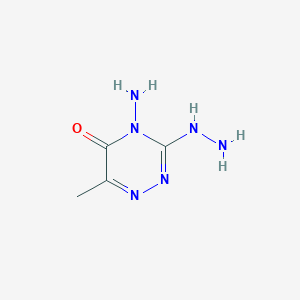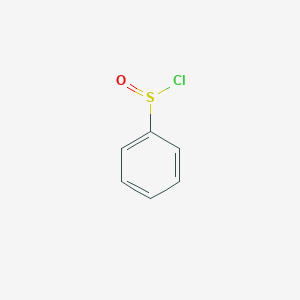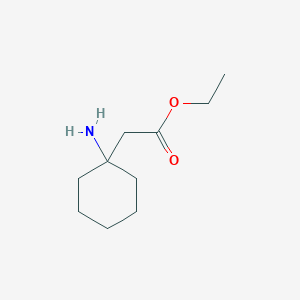
5-Bromo-1-éthyl-1H-indole
Vue d'ensemble
Description
5-Bromo-1-ethyl-1H-indole, commonly referred to as BEI, is a heterocyclic organic compound that has been widely studied due to its unique structure and potential applications in the scientific research field. It is a member of the indole family of compounds, and is composed of a five-membered ring with a bromine atom attached to the ethyl group. BEI is a valuable reagent in organic synthesis due to its unusual reactivity and its ability to form stable complexes with other molecules. It is also used in the development of new drugs and in the fields of biochemistry and biophysics.
Applications De Recherche Scientifique
Synthèse de Dérivés d'Indole
Les indoles sont des systèmes hétérocycliques importants dans les produits naturels et les médicaments . Ils jouent un rôle crucial en biologie cellulaire . L'application de dérivés d'indole comme composés biologiquement actifs pour le traitement de divers troubles dans le corps humain a suscité un intérêt croissant ces dernières années . Les indoles, naturels et synthétiques, présentent diverses propriétés biologiquement vitales .
Traitement des cellules cancéreuses
Les dérivés d'indole ont été utilisés dans le traitement des cellules cancéreuses . Par exemple, la vinblastine, un alcaloïde indolique, est utilisée pour le traitement de divers types de cancer, tels que le sarcome de Kaposi, la maladie de Hodgkin, le lymphome non hodgkinien et le cancer des testicules ou du sein .
Traitement de l'hypertension artérielle
La réserpine, un alcaloïde indolique, est utilisée dans le traitement de l'hypertension artérielle . De même, l'ajmalicine, un autre alcaloïde indolique présent dans diverses plantes, est un médicament antihypertenseur qui est utilisé pour le traitement de l'hypertension artérielle .
Traitement des troubles mentaux
La réserpine est également utilisée dans le traitement de l'agitation sévère chez les patients atteints de troubles mentaux .
Activité antivirale
Les dérivés d'indole possèdent une activité antivirale . Par exemple, des dérivés de 6-amino-4-alkyl-substitués-1H-indole-2-carboxylate substitués ont été préparés et rapportés comme agents antiviraux .
Activité anti-inflammatoire
Il a été constaté que les dérivés d'indole possèdent une activité anti-inflammatoire .
Activité antioxydante
Les dérivés d'indole présentent également une activité antioxydante .
Activité antimicrobienne
Il a été constaté que les dérivés d'indole possèdent une activité antimicrobienne . Cela les rend utiles dans le traitement de diverses infections.
Mécanisme D'action
Target of Action
5-Bromo-1-ethyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors in the body Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may interact with a variety of cellular targets.
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biochemical changes . For instance, some indole derivatives have been reported to inhibit viral activity
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound likely has diverse molecular and cellular effects
Analyse Biochimique
Biochemical Properties
5-Bromo-1-ethyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-Bromo-1-ethyl-1H-indole, have been shown to inhibit glutathione S-transferase isozymes, which are crucial for detoxification processes in cells . Additionally, this compound may interact with other proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli.
Cellular Effects
The effects of 5-Bromo-1-ethyl-1H-indole on various cell types and cellular processes are profound. This compound has been observed to exhibit selective cytotoxicity towards cancer cell lines, significantly reducing the percentage of live cells compared to control groups . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which play a pivotal role in cell signaling and regulation .
Molecular Mechanism
At the molecular level, 5-Bromo-1-ethyl-1H-indole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with glutathione S-transferase isozymes is a notable example of enzyme inhibition . Additionally, 5-Bromo-1-ethyl-1H-indole may influence the expression of genes involved in cell proliferation and apoptosis, thereby affecting cellular outcomes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-1-ethyl-1H-indole in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including 5-Bromo-1-ethyl-1H-indole, maintain their stability over extended periods under controlled conditions . The compound’s effects on cellular function may vary over time, with potential long-term consequences on cell viability and metabolism.
Dosage Effects in Animal Models
The effects of 5-Bromo-1-ethyl-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as anticancer activity, without significant adverse effects . At higher doses, 5-Bromo-1-ethyl-1H-indole may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
5-Bromo-1-ethyl-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological activity . Additionally, 5-Bromo-1-ethyl-1H-indole may affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis processes.
Transport and Distribution
The transport and distribution of 5-Bromo-1-ethyl-1H-indole within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, 5-Bromo-1-ethyl-1H-indole’s localization within cells can impact its accumulation and effectiveness in targeting specific cellular compartments.
Subcellular Localization
The subcellular localization of 5-Bromo-1-ethyl-1H-indole is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence 5-Bromo-1-ethyl-1H-indole’s interaction with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
5-bromo-1-ethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBZVSDFWQIXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402685 | |
| Record name | 5-BROMO-1-ETHYL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195253-49-7 | |
| Record name | 5-BROMO-1-ETHYL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-ethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights about 5-Bromo-1-ethyl-1H-indole can be obtained from the paper?
A1: The paper describes the successful synthesis and characterization of Methyl 3-(5- Bromo-1-ethyl-1H-indole-3-carbonyl)aminopropionate, which incorporates the 5-Bromo-1-ethyl-1H-indole moiety. The study focuses on confirming the structure of the synthesized compound through X-ray crystallography. [] This technique reveals the three-dimensional arrangement of atoms within the molecule, providing valuable information about bond lengths, angles, and overall conformation. While this data doesn't directly describe 5-Bromo-1-ethyl-1H-indole itself, it offers insights into its reactivity and potential for forming derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)





![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)






